molecular formula C14H12N2O2S B1521010 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione CAS No. 875248-15-0

1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione

Cat. No. B1521010
CAS RN: 875248-15-0
M. Wt: 272.32 g/mol
InChI Key: LLZNKAONGPUZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione, also known as 1-benzyl-2,4-dioxo-5-thiophenyl-imidazolidine, is a heterocyclic compound which has been the subject of numerous scientific studies. It is a member of the imidazolidine family of compounds, and is used in a variety of applications, ranging from organic synthesis to medical research. In

Scientific Research Applications

Medicinal Chemistry: Antioxidant Potential

This compound has been evaluated for its antioxidant properties, which are crucial in protecting cells from oxidative stress and related diseases. Antioxidants are important in the treatment and prevention of cancer, cardiovascular diseases, and neurodegenerative disorders .

Pharmacology: Anticancer Activity

The anticancer potential of 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione is significant, as it may inhibit the growth of cancer cells. Research into its efficacy against various cancer cell lines can lead to the development of new chemotherapeutic agents .

Microbiology: Antimicrobial Effects

Studies have shown that this compound exhibits antimicrobial activity, which is beneficial in combating infections caused by bacteria, fungi, and viruses. This application is vital in the development of new antibiotics and antiviral drugs .

Biochemistry: Enzyme Inhibition

The structure of 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione suggests potential as an enzyme inhibitor. By modulating enzyme activity, it can be used to study metabolic pathways and may lead to treatments for diseases caused by enzymatic dysregulation .

Molecular Biology: DNA Interaction

Compounds like 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione can interact with DNA, which is useful in genetic research and therapy. Understanding its binding mechanisms can aid in the design of gene regulation strategies .

Neurology: Neuroprotective Properties

The neuroprotective properties of this compound may be explored for the treatment of neurodegenerative diseases. By protecting neuronal cells, it could potentially slow the progression of conditions like Alzheimer’s and Parkinson’s disease .

Analytical Chemistry: Spectroscopy and Chromatography

1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione: is used in analytical methods such as NMR, HPLC, LC-MS, and UPLC to understand its properties and interactions with other molecules. This is essential for quality control and pharmaceutical development .

Chemical Synthesis: Intermediate

This compound serves as an intermediate in the synthesis of more complex molecules. Its use in synthetic pathways highlights its importance in the creation of diverse chemical entities for research and industrial applications .

properties

IUPAC Name

1-benzyl-5-thiophen-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-13-12(11-7-4-8-19-11)16(14(18)15-13)9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZNKAONGPUZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=O)NC2=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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